molecular formula C10H9FINO B8532298 3-iodo-7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

3-iodo-7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No. B8532298
M. Wt: 305.09 g/mol
InChI Key: PNXRNOVRJXISEP-UHFFFAOYSA-N
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Patent
US05310737

Procedure details

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (411 mg, 2.3 mmol) (Step A) dissolved in a mixture of 7.9 mL of dry methylene chloride and 1.0 mL of dry tetrahydrofuran was treated with 1.62 mL (1.18 g, 11.6 mmol, 5 eq) of triethylamine and the resulting solution cooled to -15° C. Iodotrimethylsilane (0.66 mL, 932 mg, 4.7 mmol, 2 eq) was added followed by 1.183 g of iodine (4.7 mmol, 2 eq) added in small portions over 5 minutes. The mixture was warmed to room temperature over 5 minutes at which time 15 mL of methylene chloride was added followed by 20 mL of 10% aqueous sodium sulfite. The layers were separated and the organic layer washed with 10% sodium sulfite (3×20 mL). The aqueous layer was further extracted with 20 mL of methylene chloride. The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated to dryness under vacuum. The crude product was chromatographed on silica gel, eluting with methylene chloride/methanol (99:1) to afford 511 mg (1.68 mmol, 73%) of the product. 1H NMR (300MHz, CDCl3): 2.70 (m,3H), 2.93 (m,1H), 4.62 (t,9Hz,1H), 6.95 (m,3H), 7.86 (br s,1H). FAB-MS: calculated for C10H9FINO 305; found 306 (M+H,100%).
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
1.183 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1.C(N(CC)CC)C.[I:21][Si](C)(C)C.II.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O1CCCC1>[I:21][CH:9]1[CH2:8][CH2:7][C:6]2[CH:13]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=2[NH:11][C:10]1=[O:12] |f:4.5.6|

Inputs

Step One
Name
Quantity
411 mg
Type
reactant
Smiles
FC=1C=CC2=C(CCCC(N2)=O)C1
Name
Quantity
7.9 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
I[Si](C)(C)C
Step Four
Name
Quantity
1.183 g
Type
reactant
Smiles
II
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in small portions over 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with 10% sodium sulfite (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with 20 mL of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (99:1)

Outcomes

Product
Name
Type
product
Smiles
IC1C(NC2=C(CC1)C=C(C=C2)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.68 mmol
AMOUNT: MASS 511 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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